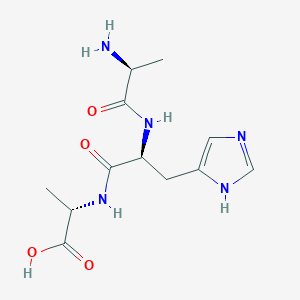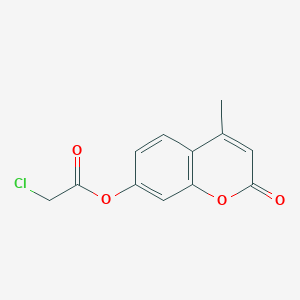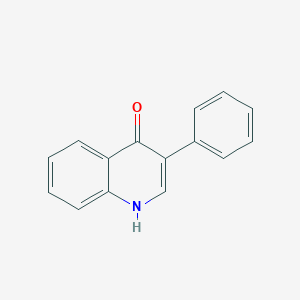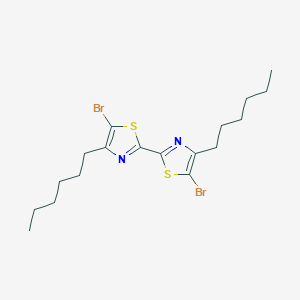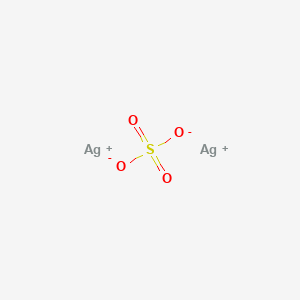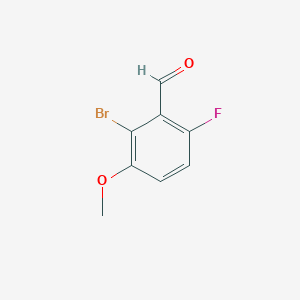
(3-Chloro-1-benzothien-2-yl)methanol
Übersicht
Beschreibung
“(3-Chloro-1-benzothien-2-yl)methanol” is a chemical compound with the molecular formula C9H7ClOS . It has a molecular weight of 198.67 g/mol . The compound is typically stored at a temperature of 2-8°C . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “(3-Chloro-1-benzothien-2-yl)methanol” is 1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 . The Canonical SMILES structure is C1=CC=C2C(=C1)C(=C(S2)CO)Cl .
Physical And Chemical Properties Analysis
“(3-Chloro-1-benzothien-2-yl)methanol” has a molecular weight of 198.67 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 197.9906137 g/mol . The topological polar surface area is 48.5 Ų . The compound is covalently-bonded and has a complexity of 165 .
Wissenschaftliche Forschungsanwendungen
Organic Field-Effect Transistors (OFETs)
This compound can be used in the development of OFETs due to its electronic properties. The benzothiophene derivatives are known for their ability to improve charge transport in organic semiconductors, which is crucial for the performance of OFETs .
Photodetectors
The optoelectronic properties of benzothiophene derivatives make them suitable for use in photodetectors. These devices require materials that can absorb light and convert it into an electrical signal .
Synaptic Devices
Benzothiophene derivatives can be applied in the fabrication of synaptic devices, which are essential for neuromorphic computing systems that mimic the neural structure of the human brain .
Organic Light-Emitting Transistors (OLETs)
Due to their electronic and soluble properties, benzothiophene derivatives like (3-Chloro-1-benzothien-2-yl)methanol are used in the creation of OLETs, which are an integral part of organic electronics .
Antimicrobial and Antioxidant Agents
Recent studies have synthesized novel benzothiophene derivatives and tested them for antimicrobial and antioxidant capacities, indicating potential as novel drug candidates .
Anti-inflammatory and Anti-estrogenic Drugs
Benzothiophenes are key motifs in drugs with anti-inflammatory and anti-estrogenic properties, which are important in the treatment of various medical conditions .
Anti-HIV Drugs
Derivatives of benzothiophene have been incorporated into compounds that show activity against HIV, contributing to the development of treatments for this virus .
Material Science Applications
Benzothiophene derivatives are utilized extensively in material science, particularly as corrosion inhibitors and in the advancement of organic semiconductors .
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKUHFGNJQXKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356344 | |
| Record name | (3-chloro-1-benzothien-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-1-benzothien-2-yl)methanol | |
CAS RN |
124168-55-4 | |
| Record name | (3-chloro-1-benzothien-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

